2-Cyclopentyl-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-Cyclopentyl-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C14H26N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of cyclopentylamine with piperazine-1-carboxylic acid tert-butyl ester. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Cyclopentyl-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
- (2R,5S)-2,5-Dimethylpiperazine-1-carboxylic acid tert-butyl ester
- (S)-2-Cyclopentyl-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
2-Cyclopentyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific cyclopentyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 2-cyclopentylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-8-15-10-12(16)11-6-4-5-7-11/h11-12,15H,4-10H2,1-3H3 |
InChI Key |
FHELQHJSNKQZRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2CCCC2 |
Origin of Product |
United States |
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